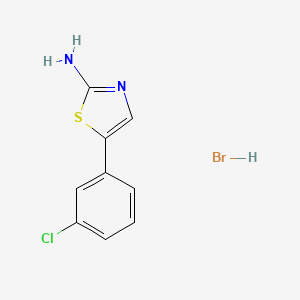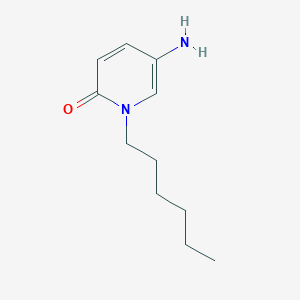
5-Amino-1-hexylpyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-hexylpyridin-2(1h)-one is a heterocyclic compound that contains both an amino group and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-hexylpyridin-2(1h)-one typically involves the reaction of hexylamine with a pyridinone derivative under controlled conditions. One common method involves the use of pyridine-2-carboxylic acid as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-hexylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Dihydropyridinone derivatives.
Substitution: Various substituted pyridinone derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1-hexylpyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-Amino-1-hexylpyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridinone ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenylpyridin-2(1h)-one: Similar structure but with a phenyl group instead of a hexyl group.
5-Amino-1-methylpyridin-2(1h)-one: Contains a methyl group instead of a hexyl group.
5-Amino-1-ethylpyridin-2(1h)-one: Contains an ethyl group instead of a hexyl group.
Uniqueness
5-Amino-1-hexylpyridin-2(1h)-one is unique due to its hexyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane permeability. This can enhance its bioavailability and effectiveness in biological applications compared to its shorter-chain analogs .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-amino-1-hexylpyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-2-3-4-5-8-13-9-10(12)6-7-11(13)14/h6-7,9H,2-5,8,12H2,1H3 |
InChI Key |
JBPYZZJVJDTUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


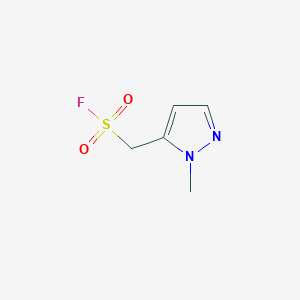
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)
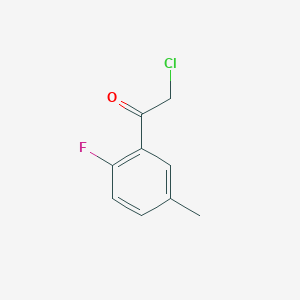
![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)
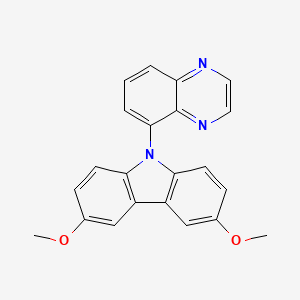
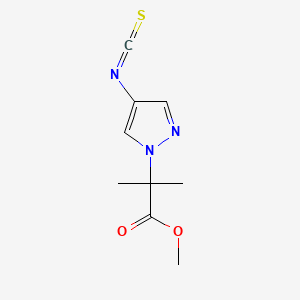
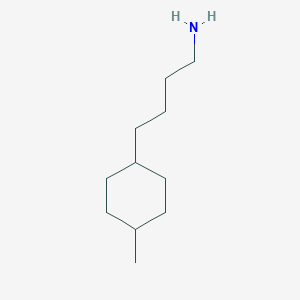
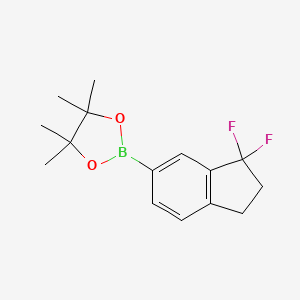
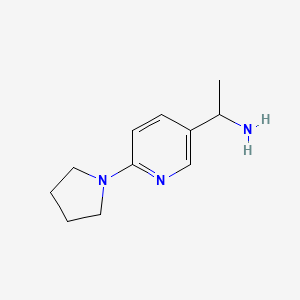
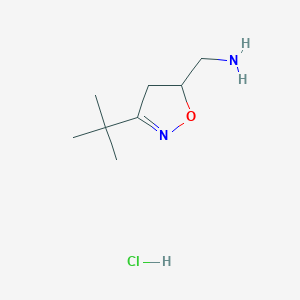
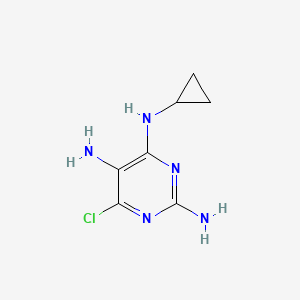
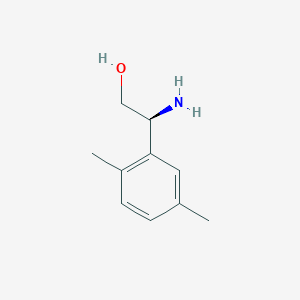
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)
